![molecular formula C60H81N11O17S B1667838 (3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan CAS No. 115295-08-4](/img/structure/B1667838.png)
(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan
Overview
Description
The compound (3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final steps involve deprotection and purification to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions efficiently. These machines are capable of performing the necessary protection, coupling, and deprotection steps in a controlled environment, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and amino groups can be oxidized under specific conditions.
Reduction: Certain functional groups can be reduced to simpler forms.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and functional groups, which confer unique properties and potential applications. Its complex structure allows for diverse interactions and reactions, making it a valuable compound for research and development.
Biological Activity
The biological activity of the compound is hypothesized to involve multiple pathways, primarily through its interactions with cellular receptors and enzymes. The presence of amino acid residues suggests potential roles in protein synthesis modulation and enzyme inhibition, which are critical for various cellular processes.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, compounds that inhibit proteasome activity can lead to the accumulation of polyubiquitinated proteins, triggering apoptosis in cancer cells. This mechanism has been observed in various cancer cell lines, including ovarian cancer models, where compounds demonstrated a broad spectrum of anti-tumor activity at micromolar concentrations .
Antimicrobial Properties
Compounds with aziridine and thiourea functionalities have shown promising antimicrobial activity. The structural characteristics of the compound may suggest similar potential, particularly against pathogenic bacteria and fungi. In vitro studies have demonstrated that modifications in the side chains can significantly affect the antimicrobial potency, indicating a structure-activity relationship that could be exploited for therapeutic development .
Study 1: Antitumor Efficacy
In a study evaluating the effects of a related compound on ovarian cancer cells, researchers found that it inhibited several cysteine-dependent deubiquitinating enzymes (DUBs), leading to enhanced apoptosis and reduced tumor viability. The compound's ability to target multiple pathways highlights its potential as a multi-targeted therapeutic agent .
Study 2: Proteasome Inhibition
Another investigation focused on the proteasome-inhibiting properties of structurally similar compounds. It was noted that these compounds induced significant levels of polyubiquitinated proteins in treated cells, suggesting that they could serve as effective anticancer agents by disrupting protein homeostasis within malignant cells .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of DUBs | |
Proteasome Inhibition | Accumulation of ubiquitinated proteins | |
Antimicrobial | Targeting bacterial cell walls |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Activity Level | Observations |
---|---|---|
Aziridine Derivative | High | Effective against Gram-positive bacteria |
Thiourea Derivative | Moderate | Selective for certain fungal strains |
Properties
IUPAC Name |
(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H81N11O17S/c1-6-8-19-39(65-52(76)42(62)29-37-24-26-40(72)27-25-37)35-64-44(23-15-16-28-61)53(77)68-47(31-38-34-63-43-22-14-13-20-41(38)43)55(79)66-45(21-9-7-2)54(78)69-49(33-51(75)88-89(84,85)86)56(80)67-46(30-36-17-11-10-12-18-36)57(81)71-58(82)48(32-50(73)74)70-59(83)87-60(3,4)5/h6,8,10-14,17-20,22,24-27,34,39,42,44-49,63-64,72H,1,7,9,15-16,21,23,28-33,35,61-62H2,2-5H3,(H,65,76)(H,66,79)(H,67,80)(H,68,77)(H,69,78)(H,70,83)(H,73,74)(H,71,81,82)(H,84,85,86)/b19-8+/t39-,42-,44+,45-,46-,47-,48+,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOETRFWZHGEM-LAZFATJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NCC(C=CC=C)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCCN)NC[C@H](/C=C/C=C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H81N11O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115295-08-4 | |
Record name | BC 197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115295084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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